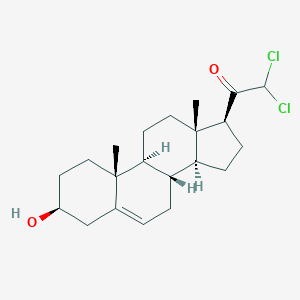
21,21-Dichloropregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
21,21-Dichloropregnenolone, also known as this compound, is a useful research compound. Its molecular formula is C21H30Cl2O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Research
21,21-Dichloropregnenolone is primarily studied for its interaction with cytochrome P450 enzymes, particularly those involved in steroid metabolism. Research indicates that it serves as an effective inhibitor of progesterone 6β-hydroxylase, which is crucial for understanding steroid biosynthesis and metabolism.
- Inhibition Studies : Case studies demonstrate that this compound inactivates the progesterone 6β-hydroxylase at similar rates to other known inhibitors, providing insights into its potential use as a biochemical tool for studying steroidogenic pathways .
Pharmacological Applications
The compound's ability to modulate steroid hormone activity positions it as a candidate for therapeutic applications. Its structural modifications enhance its binding affinity to steroid receptors, making it a point of interest in drug development.
- Therapeutic Potential : Investigations into its effects on various cancer cell lines have revealed that this compound may exhibit anti-cancer properties by altering hormonal signaling pathways .
Toxicological Studies
Toxicological assessments focus on the compound's impact on liver enzymes and overall metabolic processes. The inhibition of specific cytochrome P450 enzymes by this compound can provide insights into potential toxic effects and drug interactions.
- Case Study Insights : Research has demonstrated that the compound affects the activity of hepatic cytochrome P450 enzymes, indicating its relevance in understanding drug metabolism and toxicity .
Data Table: Summary of Applications
Properties
CAS No. |
117038-60-5 |
|---|---|
Molecular Formula |
C21H30Cl2O2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |
InChI Key |
NKTSEDXFEYAMFC-OSQVXGLNSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
Synonyms |
21,21-DCPN 21,21-dichloropregnenolone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















